5-甲基[1,2,4]三唑并[4,3-a]喹啉-1(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight and then poured onto ice-water .科学研究应用
抗癌活性
5-甲基[1,2,4]三唑并[4,3-a]喹啉-1(2h)-酮衍生物已被研究其在抗癌应用中的潜力。Reddy 等人 (2015) 的一项研究合成了该化合物的衍生物,并评估了它们对人神经母细胞瘤和结肠癌细胞系的细胞毒性。一些衍生物表现出显着的细胞毒性,突出了它们在癌症治疗中的潜力(Reddy 等人,2015)。
杂环衍生物的合成
Sharba 等人 (2016) 报道了喹啉的新杂环衍生物的合成,包括 5-甲基-1,2,4-三唑并[4,3-a]喹啉。这些衍生物由于其在药物研究中的潜在生物活性和应用而受到关注(Sharba 等人,2016)。
有机化学研究
Kočevar 等人 (1982) 探讨了该化合物在有机化学中的作用,他们研究了异构肼基喹啉的环化。他们的研究提供了对 5-甲基苯并[h][1,2,4]三唑并[4,3-a]喹啉衍生物化学行为的见解,有助于更好地了解这些化合物的化学性质(Kočevar 等人,1982)。
抗结核剂
Sekhar 等人 (2011) 合成了一系列 1,2,4-三唑并[4,3-a]喹喔啉,并研究了它们作为抗结核剂的潜力。这项研究突出了 5-甲基[1,2,4]三唑并[4,3-a]喹啉-1(2h)-酮衍生物在结核病新疗法开发中的潜力(Sekhar 等人,2011)。
抗惊厥活性
Wagle 等人 (2009) 合成了 1,2,4-三唑并[4,3-a]喹喔啉的衍生物,并评估了它们的抗惊厥活性。他们的研究有助于了解如何使用这些化合物开发新的抗惊厥药物(Wagle 等人,2009)。
抗菌特性
Sadana 等人 (2003) 的一项研究探讨了 5-甲基[1,2,4]三唑并[4,3-a]喹啉-1(2h)-酮衍生物的抗菌潜力。他们合成了衍生物并对各种细菌菌株进行了测试,发现一些化合物的抗菌活性高于标准抗生素(Sadana 等人,2003)。
苯二氮卓受体结合活性
Francis 等人 (1991) 研究了 [1,2,4]三唑并喹唑啉-5(6H)-酮衍生物的苯二氮卓受体结合活性。这项研究在神经药理学领域具有重要意义,特别是对于开发苯二氮卓受体拮抗剂(Francis 等人,1991)。
正性肌力评估
Liu 等人 (2009) 合成了一系列 1-取代-N-(4,5-二氢-1-甲基-[1,2,4]三唑并[4,3-a]喹啉-7-基)哌啶-4-甲酰胺,并评估了它们的正性肌力。这项研究对心脏病治疗的开发具有启示(Liu 等人,2009)。
作用机制
Target of Action
The primary target of 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is associated with various biological processes, including cell cycle progression, apoptosis, and differentiation .
Mode of Action
5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one interacts with PCAF by binding to its bromodomain . This interaction inhibits the function of PCAF, thereby affecting the acetylation of histones and other proteins . The inhibition of PCAF can lead to changes in gene expression, which can have various downstream effects .
Biochemical Pathways
The inhibition of PCAF by 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one affects the acetylation of histones, which can lead to changes in the structure of chromatin and the regulation of gene expression . This can affect various biochemical pathways, including those involved in cell cycle progression, apoptosis, and differentiation .
Pharmacokinetics
The related compound l-45, a potent triazolophthalazine inhibitor of the pcaf bromodomain, has been studied . Similar to L-45, 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one may also have good bioavailability and pharmacokinetic properties .
Result of Action
The inhibition of PCAF by 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one can lead to changes in gene expression, which can have various effects at the molecular and cellular levels . For example, it can affect cell cycle progression, induce apoptosis, and influence cell differentiation .
生化分析
Biochemical Properties
It is known that similar compounds have shown significant α-glucosidase inhibition activity, suggesting that 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one may interact with enzymes such as α-glucosidase .
Cellular Effects
In terms of cellular effects, 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one may influence cell function through its interactions with various biomolecules. For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one at different dosages in animal models have not been reported yet. Future studies should focus on observing any threshold effects, as well as any toxic or adverse effects at high doses .
属性
IUPAC Name |
5-methyl-2H-[1,2,4]triazolo[4,3-a]quinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-6-10-12-13-11(15)14(10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUMZLVLKCMKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=O)N2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。